2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]-N-phenylacetamide -

2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]-N-phenylacetamide

Catalog Number: EVT-5502233
CAS Number:
Molecular Formula: C25H19BrN4O3
Molecular Weight: 503.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

    Compound Description: This compound is a quinoline–benzimidazole hybrid containing a triazole-methyl-phenoxy linker. It was synthesized and tested for its antiproliferative activity against various cancer cell lines. []

    Relevance: This compound shares several key structural features with the target compound, including the presence of benzimidazole and phenoxy moieties. Both compounds also contain halogen substitutions on the phenoxy ring. Notably, 7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c) incorporates a quinoline group instead of the N-phenylacetamide group found in the target compound. []

2-(3-Bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (10e)

    Compound Description: This is another quinoline–benzimidazole hybrid featuring a triazole-methyl-phenoxy linker. It was synthesized and tested for its antiproliferative activity, demonstrating varying effects on tumor cell growth depending on the cell line and dosage. []

    Relevance: Similar to the target compound, 2-(3-Bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (10e) incorporates benzimidazole and phenoxy moieties with a halogen substitution on the phenoxy ring. This compound also contains a quinoline group linked via a triazole ring, distinguishing it from the N-phenylacetamide group in the target compound. []

2-{4-[(1-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (14e)

    Compound Description: This quinoline–benzimidazole hybrid incorporates a more complex linker compared to the previous examples. It showed potent and selective inhibition of lymphoma cell line growth and exhibited the highest binding energy in docking studies with the TAO2 kinase domain. []

    Relevance: This compound shares the benzimidazole, phenoxy, and halogenated phenoxy ring features with the target compound. Additionally, it also includes a quinoline group connected by a modified linker system compared to compounds 9c and 10e. This further highlights the structural diversity within this class of compounds while maintaining some common structural motifs with 2-{2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide. []

2-{3-Bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (15e)

    Compound Description: This compound represents another variation within the quinoline–benzimidazole hybrid series, incorporating a bromine atom on the phenoxy ring. It was tested for its antiproliferative activity alongside the other compounds mentioned. []

    Relevance: 2-{3-Bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (15e) shares a high degree of structural similarity with compound 14e, with the main difference being the presence of a bromine atom on the phenoxy ring. This bromine substitution is also present in the target compound, emphasizing the significance of this structural element for potential biological activity. Both compounds contain benzimidazole and phenoxy groups, further solidifying their structural relationship with 2-{2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide. []

(Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5)

    Compound Description: This dichlorophenylacrylonitrile derivative was identified as a lead compound displaying selective cytotoxicity towards the MCF-7 breast cancer cell line. []

    Relevance: While not directly containing a benzimidazole moiety like the target compound, (Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) exhibits a similar arrangement of a halogenated phenyl ring connected to a heterocyclic ring (pyrrole) via a conjugated double bond. This structural motif, also present in 2-{2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide, suggests a potential common pharmacophore for interacting with specific biological targets. []

(Z)-2-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6)

    Compound Description: Another dichlorophenylacrylonitrile derivative, this compound exhibited potent growth inhibition against the MCF-7 breast cancer cell line. []

    Relevance: Similar to compound 5, (Z)-2-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) lacks a benzimidazole moiety but features a halogenated phenyl ring linked to a substituted phenyl ring via a conjugated double bond. This structural feature is reminiscent of the target compound, particularly the connection between the halogenated phenyl and the benzimidazole ring. These shared structural elements suggest potential overlap in their modes of action or binding affinities to specific targets. []

Properties

Product Name

2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]-N-phenylacetamide

IUPAC Name

2-[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]-N-phenylacetamide

Molecular Formula

C25H19BrN4O3

Molecular Weight

503.3 g/mol

InChI

InChI=1S/C25H19BrN4O3/c1-32-19-8-9-21-22(13-19)30-25(29-21)17(14-27)11-16-7-10-23(20(26)12-16)33-15-24(31)28-18-5-3-2-4-6-18/h2-13H,15H2,1H3,(H,28,31)(H,29,30)/b17-11-

InChI Key

UGTJVTUFTLTYHI-BOPFTXTBSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4)Br)C#N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4)Br)C#N

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4)Br)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.